1-Methyl-1,2,4-triazole

Description

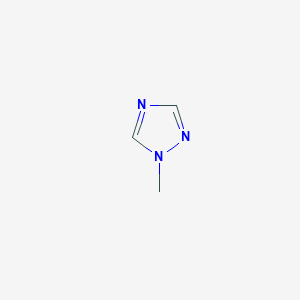

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDIEIXRBWPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209699 | |

| Record name | 1H-1,2,4-Triazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6086-21-1 | |

| Record name | 1H-1,2,4-Triazole, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1,2,4-Triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Methyl-1,2,4-triazole from 1H-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,2,4-triazole from 1H-1,2,4-triazole, a critical transformation in the development of various pharmacologically active molecules. The methylation of the triazole ring is a key step that influences the binding affinity, solubility, and metabolic stability of these compounds. This document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathway.

Core Synthesis Strategy

The primary method for the synthesis of this compound involves the N-methylation of 1H-1,2,4-triazole. The general approach consists of two main steps:

-

Deprotonation: The acidic proton on one of the nitrogen atoms of the triazole ring is removed by a suitable base to form a triazolate anion.

-

Methylation: The resulting anion acts as a nucleophile and attacks a methylating agent, leading to the formation of this compound.

A significant challenge in this synthesis is controlling the regioselectivity, as methylation can occur at the N1 or N4 position, potentially yielding a mixture of isomers.[1][2] The choice of reagents, solvents, and reaction conditions plays a crucial role in directing the selectivity towards the desired N1-methylated product.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield.

| Methylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Methyl Iodide | Sodium Methoxide (B1231860) | Methanol (B129727) | 19 hours | Reflux | 63% | [2][3][4] |

| Methyl Iodide | Sodium Methoxide | Methanol | 12-16 hours | Room Temperature | Not specified | [1] |

| Chloromethane | Potassium Hydroxide | Not specified | Not specified | Not specified | 88.1% (for this compound intermediate) | [5] |

| Alkyl Halides | DBU | Not specified | Not specified | Not specified | >90% (for N-1 alkylation) | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established and effective procedures.[1][3][4]

Method 1: Methylation using Methyl Iodide and Sodium Methoxide

This protocol is a common and effective method for the N-methylation of 1H-1,2,4-triazole.

Materials:

-

1H-1,2,4-triazole

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) in Methanol (e.g., 25% solution)

-

Methyl Iodide (CH₃I)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,4-triazole in anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.

-

Deprotonation: Slowly add a stoichiometric equivalent of sodium methoxide solution to the cooled triazole solution dropwise. Stir the mixture at 0 °C for a short period to ensure complete formation of the sodium salt.

-

Methylation: While maintaining the temperature at 0 °C, add a slight excess (e.g., 1.1 equivalents) of methyl iodide to the reaction mixture dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-19 hours.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane and a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by distillation or column chromatography to yield the final product.[3][4]

Reaction Pathway Visualization

The following diagrams illustrate the key steps in the synthesis of this compound.

References

Regioselectivity in the N-Methylation of 1,2,4-Triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methylation of 1,2,4-triazole (B32235) is a fundamental transformation in synthetic and medicinal chemistry, yielding two primary regioisomers: 1-methyl-1H-1,2,4-triazole and 4-methyl-4H-1,2,4-triazole. The regiochemical outcome of this reaction is highly dependent on a multitude of factors, including the choice of methylating agent, base, solvent, and the presence of substituents on the triazole ring. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of targeted bioactive molecules and pharmaceutical intermediates. This guide provides a comprehensive overview of the core principles governing the N-methylation of 1,2,4-triazole, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Factors Influencing Regioselectivity

The alkylation of 1,2,4-triazole can result in a mixture of N1 and N4 isomers, and in some cases, N2 isomers, particularly in substituted triazoles. The regioselectivity is a delicate interplay of electronic and steric effects, as well as reaction conditions that can favor either kinetic or thermodynamic control.

-

Nature of the Substrate: Substituents on the 1,2,4-triazole ring can significantly influence the nucleophilicity of the different nitrogen atoms. Electron-donating groups can enhance the reactivity of adjacent nitrogens, while bulky substituents can sterically hinder alkylation at nearby positions.

-

Methylating Agent: The nature of the methylating agent, such as methyl iodide or dimethyl sulfate, can impact the regioselectivity. Harder electrophiles may favor reaction at the harder nitrogen nucleophile.

-

Base: The choice of base is critical in determining the position of deprotonation and the subsequent nucleophilicity of the resulting triazolate anion. Strong, non-nucleophilic bases are often employed to ensure complete deprotonation. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the formation of 1-substituted-1,2,4-triazoles in high yields.

-

Solvent: The polarity and proticity of the solvent can influence the solvation of the triazolate anion and the transition state energies, thereby affecting the isomer ratio.

Quantitative Data on Regioselectivity

The following tables summarize the reported quantitative data on the regioselectivity of the N-methylation and N-alkylation of 1,2,4-triazole under various conditions.

| Methylating Agent | Base | Solvent | N1:N4 Ratio | Total Yield (%) | Reference |

| Methyl Iodide | Sodium Methoxide (B1231860) | Methanol (B129727) | 93 : 2 (with 2% starting material) | 63 (of 1-methyl isomer) | [1] |

| 4-Nitrobenzyl halides | Various | - | 90 : 10 | High | [2][3] |

Experimental Protocols

N1-Selective Methylation of 1,2,4-Triazole

This protocol is adapted from a procedure that yields a high proportion of the N1-methylated isomer.

Materials:

-

1H-1,2,4-triazole

-

Sodium methoxide (25% solution in methanol)

-

Methyl iodide

-

Anhydrous methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1H-1,2,4-triazole (1.0 eq).

-

Add anhydrous methanol and stir until the triazole is completely dissolved.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium methoxide solution (1.05 eq) dropwise to the cooled solution.

-

While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the residue, add dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N4 isomers.

N-Alkylation of 1,2,4-Triazole using DBU

This protocol is a general method for the N1-alkylation of 1,2,4-triazole, which has been reported to provide high yields of the 1-substituted product.[2][3]

Materials:

-

1H-1,2,4-triazole

-

Alkyl halide (e.g., 4-nitrobenzyl bromide)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere.

-

Stir the mixture for a short period, then add the alkyl halide (1.0 eq).

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, the work-up procedure will depend on the specific alkyl halide used. A typical work-up may involve quenching with water, extraction with an organic solvent, and purification by column chromatography.

Mechanistic Considerations and Visualization

The regioselectivity of N-methylation is often governed by a balance between the thermodynamic and kinetic stability of the resulting products and intermediates. The 1H-1,2,4-triazole is the more stable tautomer. Deprotonation with a base generates the 1,2,4-triazolate anion, which is a hybrid of resonance structures with negative charge delocalized over the nitrogen atoms.

Alkylation at N1 leads to the thermodynamically more stable 1-methyl-1,2,4-triazole, while alkylation at N4 results in the 4-methyl-1,2,4-triazole. The preference for N1-alkylation under many conditions suggests that this is the thermodynamically favored pathway. However, kinetic control can lead to the formation of the N4-isomer, particularly with bulkier alkylating agents or under specific reaction conditions.

Reaction Pathway for N-Methylation

Caption: General reaction pathway for the N-methylation of 1,2,4-triazole.

Experimental Workflow for N1-Selective Methylation

Caption: Experimental workflow for the N1-selective methylation of 1,2,4-triazole.

Conclusion

The regioselective N-methylation of 1,2,4-triazole is a nuanced process that can be steered towards the desired N1 or N4 isomer through careful selection of reaction parameters. Generally, the formation of the this compound is thermodynamically favored and can be achieved in high yields using conditions such as sodium methoxide with methyl iodide or DBU with an appropriate alkylating agent. The insights and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling more efficient and predictable synthesis of N-methylated 1,2,4-triazole derivatives. Further investigation into the precise effects of a broader range of solvents and methylating agents would provide a more complete understanding and finer control over this important transformation.

References

An In-depth Technical Guide to 1-Methyl-1,2,4-triazole: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,4-triazole is a heterocyclic organic compound that belongs to the family of triazoles. Its structure consists of a five-membered ring containing three nitrogen atoms and two carbon atoms, with a methyl group attached to one of the nitrogen atoms. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a look into its general mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1-Methyl-1H-1,2,4-triazole, 1-methyltriazole | [3] |

| CAS Number | 6086-21-1 | [1][3] |

| Molecular Formula | C₃H₅N₃ | [1][3] |

| Molecular Weight | 83.09 g/mol | [1][3] |

| IUPAC Name | 1-methyl-1H-1,2,4-triazole | [4] |

| SMILES | CN1C=NC=N1 | [1] |

| InChI Key | MWZDIEIXRBWPLG-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Melting Point | 16 °C | [1][3][5][6][7] |

| Boiling Point | 177-178 °C | [1][6] |

| Density | 1.1 g/mL[1][6]; 1.465 g/cm³[3][5] | [1][3][5][6] |

| Refractive Index | 1.4705 | [1][6][7] |

| Flash Point | 81 °C (177 °F) | [1][3] |

| Vapor Pressure | 1.16 mmHg at 25°C | [8] |

| pKa | 3.30 ± 0.10 (Predicted) | [8] |

| LogP | -0.18490 | [8] |

Table 3: Solubility

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [9] |

| Methanol (B129727) | Soluble | [8][9] |

| Ethanol | Soluble | [9] |

| Chloroform (B151607) | Soluble | [8] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common and practical method for the synthesis of this compound is through the N-alkylation of 1,2,4-triazole (B32235). A detailed protocol is described below.

Protocol: Methylation of 1,2,4-Triazole

This protocol is adapted from a procedure involving the conversion of 1H-1,2,4-triazole to its sodium salt, followed by reaction with iodomethane[1].

Materials:

-

1H-1,2,4-triazole

-

Sodium methoxide (B1231860) (methanolic solution)

-

Chloroform

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole in a minimal amount of methanol.

-

To this solution, add a stoichiometric equivalent of methanolic sodium methoxide dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of 1,2,4-triazole.

-

Alkylation: Cool the reaction mixture in an ice bath and add a stoichiometric equivalent of iodomethane dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between chloroform and water.

-

Separate the organic layer and extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by short-path distillation under a controlled vacuum to yield a spectroscopically pure product[1].

Caption: Synthesis workflow for this compound.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound in various matrices.

Protocol: HPLC Analysis of this compound Derivatives

A general High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-methyl-3,5-dinitro-1H-1,2,4-triazole has been established and can be adapted for this compound[2].

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-visible detector.

-

Column: SinoChrom ODS-BP column (4.6 × 200 mm, 5 μm)[2].

-

Mobile Phase: Methanol–water (90/10, v/v)[2].

-

Flow Rate: 1.0 mL/min[2].

-

Detection: UV-visible detector at 240 nm[2].

-

Column Temperature: 25°C[2].

-

Injection Volume: 10 μL[2].

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the determination of this compound, particularly in environmental samples like soil[8].

Instrumentation and Conditions:

-

GC-MS System: An Agilent 7890A/5975C Triple Axis Detector (TAD) or similar[8].

-

Column: A suitable capillary column for polar compound analysis.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: An optimized temperature program to ensure good separation and peak shape.

-

MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring the molecular ion (m/z 83 for this compound)[3].

Procedure:

-

Sample Extraction: Extract this compound from the sample matrix using a suitable solvent such as methanol via Soxhlet extraction for solid samples[8]. For liquid samples, a liquid-liquid extraction may be employed.

-

Concentration and Derivatization (if necessary): Concentrate the extract to a suitable volume. Derivatization is typically not required for this compound.

-

Analysis: Inject an aliquot of the prepared sample into the GC-MS system.

-

Quantification: Use an internal standard, such as a deuterated analog (1-(trideuteromethyl)-1H-1,2,4-triazole), for accurate quantification to compensate for matrix effects and variations in extraction efficiency[3]. Create a calibration curve using standards containing the analyte and the internal standard.

Caption: General analytical workflow for this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the public domain, the broader class of 1,2,4-triazole derivatives is well-known for its wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. A key mechanism of action for many triazole-based drugs, particularly antifungals, is the inhibition of cytochrome P450 (CYP) enzymes.

Interaction with Cytochrome P450:

Triazole compounds can act as inhibitors of various CYP enzymes. The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of the CYP enzyme, thereby blocking its catalytic activity. This inhibition can disrupt the synthesis of essential molecules, such as ergosterol (B1671047) in fungi, or alter the metabolism of other drugs in humans, leading to potential drug-drug interactions. While this compound itself is used to study binding affinity with CYP proteins, many therapeutic triazole derivatives are designed to selectively inhibit specific CYP isozymes.

Caption: General mechanism of triazole interaction with CYP450.

Conclusion

This compound is a versatile building block in medicinal chemistry with well-defined chemical and physical properties. The provided experimental protocols for its synthesis and analysis offer a solid foundation for researchers. While its specific interactions with signaling pathways require further investigation, its role as a scaffold for developing potent enzyme inhibitors, particularly for the cytochrome P450 family, highlights its importance in drug discovery and development. This guide serves as a valuable resource for scientists and professionals working with this important heterocyclic compound.

References

- 1. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole-heme interactions in cytochrome P450: functionally competent triazole-water-heme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methyl-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 1-Methyl-1,2,4-triazole. The information presented herein is essential for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results | - | H-3 |

| Data not explicitly found in search results | - | H-5 |

| Data not explicitly found in search results | - | CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Solvent: DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | C-3 |

| Data not explicitly found in search results | C-5 |

| Data not explicitly found in search results | CH₃ |

Note: While a reference to the ¹³C NMR spectrum in DMSO-d₆ exists, the specific chemical shifts were not available in the provided search results.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly found in search results | C-H stretch (aromatic) |

| Data not explicitly found in search results | C-H stretch (aliphatic) |

| Data not explicitly found in search results | C=N stretch |

| Data not explicitly found in search results | N-N stretch |

| Data not explicitly found in search results | Ring vibrations |

Note: Specific IR absorption bands for this compound were not explicitly detailed in the search results. The expected regions are based on the general vibrational modes of 1,2,4-triazole (B32235) derivatives.[2][3][4]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data [5]

| m/z | Relative Intensity (%) | Assignment |

| 83 | Data not explicitly found | [M]⁺ (Molecular Ion) |

| Data not explicitly found | Data not explicitly found | Fragment Ions |

Note: The molecular weight of this compound is 83.09 g/mol , corresponding to the molecular ion peak [M]⁺ at m/z 83.[5][6][7] Detailed fragmentation patterns and relative intensities were not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A Bruker 400 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.[8] The sample of this compound was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm). All spectra were recorded at room temperature. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

The infrared spectrum of this compound was recorded using a Shimadzu FT-IR spectrometer.[2] A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

Mass spectral data was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, which was equipped with a suitable capillary column. The separated analyte was then introduced into the ion source of the mass spectrometer, which was operated in electron ionization (EI) mode with a standard ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range, typically from 40 to 200 amu, to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. ripublication.com [ripublication.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrpc.com [ijrpc.com]

- 5. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]

- 6. 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6086-21-1 | FM25593 | Biosynth [biosynth.com]

- 8. apps.dtic.mil [apps.dtic.mil]

Solubility of 1-Methyl-1,2,4-triazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Methyl-1,2,4-triazole in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly accessible literature for this compound, this guide presents qualitative solubility information for the target compound. To offer a comparative context for researchers, quantitative solubility data for the related compounds, Methyl 1H-1,2,4-triazole-3-carboxylate and 1-methyl-3,5-dinitro-1H-1,2,4-triazole, are provided in detailed tables. Furthermore, this document outlines established experimental protocols for determining the solubility of heterocyclic compounds, which can be adapted for this compound. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships pertinent to solubility studies.

Introduction to this compound

This compound (CAS No: 6086-21-1) is a heterocyclic organic compound with the molecular formula C₃H₅N₃.[1][2] It is characterized by a five-membered aromatic ring containing three nitrogen atoms, with a methyl group substituted on one of the nitrogen atoms. This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research.[2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Weight | 83.09 g/mol |

| Appearance | Pale-yellow liquid |

| Melting Point | 16 °C |

| Boiling Point | 175-177 °C |

| Flash Point | 81 °C |

| Density | 1.465 g/cm³ |

| Refractive Index | 1.4705 |

(Data sourced from LookChem)[1]

Solubility of this compound

Qualitative Solubility

Qualitative data indicates that this compound is soluble in several common organic solvents. This solubility is attributed to its polar nature, arising from the nitrogen atoms in the triazole ring.[2]

Quantitative Solubility Data

Comparative Quantitative Solubility Data of Related Compounds

To provide a valuable reference for researchers, this section presents quantitative solubility data for two related compounds: Methyl 1H-1,2,4-triazole-3-carboxylate and 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT) . It is crucial to note that the presence of different functional groups (a carboxylate group in the first case and two nitro groups in the second) will significantly influence the solubility profile compared to the unsubstituted this compound.

Table 1: Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents (Mole Fraction, x) [3]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 278.15 | 0.0158 |

| 283.15 | 0.0185 | |

| 288.15 | 0.0216 | |

| 293.15 | 0.0252 | |

| 298.15 | 0.0294 | |

| 303.15 | 0.0343 | |

| 308.15 | 0.0399 | |

| 313.15 | 0.0464 | |

| 318.15 | 0.0539 | |

| Ethanol | 278.15 | 0.0048 |

| 283.15 | 0.0057 | |

| 288.15 | 0.0068 | |

| 293.15 | 0.0081 | |

| 298.15 | 0.0096 | |

| 303.15 | 0.0114 | |

| 308.15 | 0.0135 | |

| 313.15 | 0.0159 | |

| 318.15 | 0.0187 | |

| 1-Propanol | 278.15 | 0.0033 |

| 283.15 | 0.0039 | |

| 288.15 | 0.0047 | |

| 293.15 | 0.0056 | |

| 298.15 | 0.0067 | |

| 303.15 | 0.0080 | |

| 308.15 | 0.0095 | |

| 313.15 | 0.0113 | |

| 318.15 | 0.0134 | |

| 2-Propanol | 278.15 | 0.0028 |

| 283.15 | 0.0034 | |

| 288.15 | 0.0041 | |

| 293.15 | 0.0049 | |

| 298.15 | 0.0059 | |

| 303.15 | 0.0071 | |

| 308.15 | 0.0085 | |

| 313.15 | 0.0101 | |

| 318.15 | 0.0120 | |

| 1-Butanol | 278.15 | 0.0024 |

| 283.15 | 0.0029 | |

| 288.15 | 0.0035 | |

| 293.15 | 0.0042 | |

| 298.15 | 0.0051 | |

| 303.15 | 0.0061 | |

| 308.15 | 0.0073 | |

| 313.15 | 0.0087 | |

| 318.15 | 0.0104 |

Table 2: Solubility of 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT) in Various Solvents (mg/mL) [4]

| Solvent | Temperature (°C) | Concentration (mg/mL) |

| Acetone | 20 | ~50 |

| 40 | ~150 | |

| 60 | ~300 | |

| Isopropanol | 20 | ~5 |

| 40 | ~15 | |

| 60 | ~40 | |

| Ethanol | 20 | ~10 |

| 40 | ~30 | |

| 60 | ~70 | |

| n-Butanol | 20 | ~5 |

| 40 | ~15 | |

| 60 | ~35 | |

| Ethyl Acetate | 20 | ~40 |

| 40 | ~120 | |

| 60 | ~250 | |

| Methanol | 20 | ~10 |

| 40 | ~30 | |

| 60 | ~80 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for commonly used techniques in determining the solubility of solid and liquid compounds in organic solvents. These can be adapted for this compound.

Static Gravimetric Method (for Solid Solutes)

This method was utilized for determining the solubility of Methyl 1H-1,2,4-triazole-3-carboxylate and is a reliable technique for solid compounds.[3]

Materials:

-

Jacketed glass vessel

-

Thermostatic water bath

-

Magnetic stirrer

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of the solid solute to a known mass of the selected solvent in the jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a thermostatic water bath set to the desired temperature.

-

Continuously agitate the suspension using a magnetic stirrer for a sufficient time (e.g., 10 hours) to ensure solid-liquid equilibrium is reached.

-

After reaching equilibrium, stop the stirring and allow the solution to settle for at least 2 hours.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-weighed syringe.

-

Transfer the sample to a pre-weighed weighing bottle and record the total mass.

-

Place the weighing bottle with the sample in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring complete evaporation of the solvent.

-

Determine the mass of the residual solid (the solute) by weighing the bottle after drying.

-

Calculate the solubility (e.g., in g/100g of solvent or as a mole fraction) from the masses of the solute and the solvent.

-

Repeat the procedure for each solvent at all specified temperatures.

Turbidity-Based Method (for Solid and Liquid Solutes)

This method, used for determining the solubility of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, relies on identifying the "clear point" of a solution.[4]

Materials:

-

Parallel crystallizer (e.g., Avantium Crystal16™) or a temperature-controlled vessel with a turbidity sensor

-

Vials

-

Analytical balance

Procedure:

-

Prepare a series of vials with known concentrations of the solute in the chosen solvent.

-

Place the vials in the parallel crystallizer.

-

Cycle the temperature of the instrument (e.g., from 20°C to below the solvent's boiling point) with controlled heating and cooling ramp rates (e.g., 0.5°C/min heating, -0.3°C/min cooling).

-

The instrument's turbidity sensors will monitor the transparency of each solution. The "clear point" is the temperature at which the solution becomes transparent upon heating, indicating complete dissolution.

-

A solubility curve is constructed by plotting the clear point temperatures against the corresponding concentrations.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in solubility studies.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of a compound.

Conclusion

While this compound is known to be soluble in several key organic solvents, a comprehensive quantitative understanding of its solubility profile is currently limited by the lack of available data. This guide has summarized the existing qualitative information and provided a comparative framework using data from related triazole derivatives. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers aiming to determine the solubility of this compound or similar compounds in their own laboratories. Further experimental studies are warranted to establish a complete and quantitative solubility profile for this important heterocyclic compound.

References

Electronic Structure and Tautomerism of Methylated Triazoles: A Technical Guide

Abstract: Triazoles, five-membered heterocyclic compounds with three nitrogen atoms, are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] Their biological activity and physicochemical properties are intrinsically linked to their electronic structure and, most critically, their tautomeric preferences. Methylation, a common structural modification, significantly influences these characteristics by altering the electronic landscape and fixing the position of a otherwise mobile proton. This guide provides an in-depth analysis of the annular tautomerism in methylated 1,2,3- and 1,2,4-triazoles, presenting quantitative data on tautomer stability, detailed experimental and computational protocols for their characterization, and visual diagrams to clarify complex relationships.

Introduction to Tautomerism in Triazoles

Triazoles exist as two primary constitutional isomers: 1,2,3-triazole and 1,2,4-triazole (B32235).[2][3] Due to the mobility of a proton between the nitrogen atoms, these molecules exhibit annular tautomerism, a form of prototropic tautomerism.[4] This equilibrium is sensitive to the substitution pattern on the ring, the solvent, and temperature. Understanding and controlling this tautomerism is crucial for drug development, as different tautomers can present distinct pharmacophores, leading to varied interactions with biological targets.

Methylation serves as a key tool for chemists in this regard. N-methylation, the substitution of a methyl group on a ring nitrogen, "locks" the molecule into a single tautomeric form. In contrast, C-methylation (a methyl group on a ring carbon) still permits proton exchange between the nitrogen atoms, though it influences the equilibrium position.

Tautomeric Forms of Methylated Triazoles

Methylated 1,2,3-Triazoles

Unsubstituted 1,2,3-triazole exists in a dynamic equilibrium between the 1H- and 2H-tautomers. Computational and experimental studies have consistently shown that the 2H-tautomer is significantly more stable in the gas phase.[5] This preference is often attributed to the repulsion between the lone pairs of the adjacent nitrogen atoms (N2 and N3) in the 1H-form.[5]

-

N-Methylation: When a methyl group is placed on a nitrogen atom, the tautomeric equilibrium is quenched. 1-Methyl-1,2,3-triazole and 2-Methyl-1,2,3-triazole are distinct, stable isomers.

-

C-Methylation: In 4-methyl-1,2,3-triazole (or 5-methyl-1,2,3-triazole, which are equivalent due to symmetry in the tautomeric forms), the proton can still reside on N1 or N2, leading to an equilibrium between 4-methyl-1H-1,2,3-triazole and 4-methyl-2H-1,2,3-triazole.

Methylated 1,2,4-Triazoles

The 1,2,4-triazole system can exist in three potential tautomeric forms: 1H, 2H, and 4H. For the unsubstituted ring, the 1H-tautomer is generally the most stable.[6] Methylation can lead to a variety of isomers:

-

1-Methyl-1,2,4-triazole: A single, fixed isomer.

-

4-Methyl-1,2,4-triazole: A single, fixed isomer.

-

3-Methyl-1,2,4-triazole: Tautomerism is possible between the 3-methyl-1H-1,2,4-triazole and 5-methyl-1H-1,2,4-triazole (which are identical) and the 3-methyl-4H-1,2,4-triazole forms. The position of the equilibrium is highly dependent on the electronic nature of substituents and the solvent.[7]

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-Methyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-methyl-1,2,4-triazole. Due to a lack of extensive research specifically on the thermal properties of this compound, this guide draws upon available data for its derivatives and related 1,2,4-triazole (B32235) compounds to infer its thermal behavior. The information presented herein is intended to support research, development, and safety protocols where this compound and its derivatives are utilized.

Introduction to this compound

This compound is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms, one of which is methylated. The 1,2,4-triazole core is a significant pharmacophore found in a variety of pharmaceutical agents. Understanding the thermal stability of this compound and its derivatives is crucial for drug development, ensuring stability during synthesis, formulation, and storage, as well as for predicting potential degradation pathways.

Thermal Stability Analysis

Data from 1-Methyl-1,2,4-triazolium-based Ionic Liquids:

Ionic liquids incorporating the 1-methyl-1,2,4-triazolium cation have been shown to possess considerable thermal stability, with decomposition temperatures reported to be in the range of 260–350 °C[1]. The thermal stability of these salts is significantly influenced by the nature of the anion and the length of other alkyl chains attached to the triazolium ring[2][3][4].

Table 1: Thermal Decomposition Data for Selected 1-Alkyl-4-methyl-1,2,4-triazolium Ionic Liquids

| Cation | Anion | Decomposition Temperature (Td) (°C) |

| 1-Alkyl-4-methyl-1,2,4-triazolium | Varied | Not specified |

| 1-Methyl-4-methoxyethyl-1,2,4-triazolium | Cl⁻ | 161 |

| 1-Methyl-4-methoxyethyl-1,2,4-triazolium | NO₃⁻ | 348 |

| 1-Methyl-4-methoxyethyl-1,2,4-triazolium | NTf₂⁻ | Not specified |

| 1-Methyl-3-ethylacetate-1,2,4-triazolium | Cl⁻ | Not specified |

| 1-Methyl-3-ethylacetate-1,2,4-triazolium | NO₃⁻ | Not specified |

| 1-Methyl-3-ethylacetate-1,2,4-triazolium | NTf₂⁻ | Not specified |

Note: This table is populated with data from related compounds and serves as an estimation of the thermal stability of the this compound core. Specific values for this compound are not available in the cited literature.

Experimental Protocols for Thermal Analysis

The following are generalized experimental methodologies for conducting TGA and DSC analyses on 1,2,4-triazole derivatives, which can be adapted for this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small sample (typically 1-5 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

-

A small sample (typically 1-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

Endothermic (melting) and exothermic (decomposition) events are identified by peaks in the DSC thermogram.

Decomposition Pathway and Products

The decomposition of the 1,2,4-triazole ring is a complex process that can proceed through various pathways, including ring cleavage and the elimination of small molecules. Theoretical studies on 1,2,4-triazole and its derivatives suggest that the primary decomposition routes involve the breaking of the N-N and C-N bonds within the ring.

Potential Decomposition Products:

Based on studies of related triazole compounds, the thermal decomposition of this compound is likely to produce a mixture of gaseous products. Mass spectrometry (MS) coupled with a pyrolysis setup (Py-GC-MS) would be the ideal technique to identify these fragments. Common fragments from the decomposition of the 1,2,4-triazole ring include:

-

Nitrogen (N₂)

-

Hydrogen cyanide (HCN)

-

Ammonia (NH₃)

-

Various small hydrocarbons from the methyl group and ring fragments.

The mass spectrum of 1-methyl-1H-1,2,4-triazole shows a molecular ion peak at a mass-to-charge ratio (m/z) of 83.0919[5]. Fragmentation patterns observed in mass spectrometry can provide clues about the weakest bonds and likely initial steps of thermal decomposition.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, analysis of its derivatives provides a strong indication of a thermally stable core. The 1,2,4-triazole ring in related compounds demonstrates stability up to high temperatures. The decomposition, when it occurs, likely proceeds through ring cleavage to yield small gaseous molecules. For precise safety and handling protocols, it is highly recommended that specific thermal analysis (TGA and DSC) be conducted on pure this compound. The experimental methodologies and potential decomposition pathways outlined in this guide provide a solid framework for such investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Correlating structure with thermal properties for a series of 1-alkyl-4-methyl-1,2,4-triazolium ionic liquids. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Methyl-4-R-1,2,4-triazolium (R = −CH2CH2OCH3, −CH2COOCH2CH3)-Based Ionic Liquids as Plasticizers for Solid Propellants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]

Unveiling the Molecular Architecture of 1-Methyl-1,2,4-triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1-methyl-1,2,4-triazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, crystallographic analysis, and key biological signaling pathways, presenting data in a structured format for ease of comparison and use in research and development.

Introduction

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The methylation at the N1 position gives rise to this compound, a core structure found in numerous pharmacologically active molecules. The precise three-dimensional arrangement of atoms within these derivatives, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials.

Synthesis and Crystallization

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the methylation of the parent 1,2,4-triazole (B32235) ring.

Representative Synthesis Protocol: Methylation of 1,2,4-triazole

A general and effective method for the N-methylation of 1,2,4-triazole involves the use of a methylating agent in the presence of a base.

Materials:

-

1H-1,2,4-triazole

-

Sodium methoxide (B1231860) (NaOMe)

-

Iodomethane (CH₃I)

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Water (H₂O)

Procedure:

-

Salt Formation: 1H-1,2,4-triazole is dissolved in methanol. To this solution, a stoichiometric amount of sodium methoxide in methanol is added. The mixture is stirred to facilitate the formation of the sodium salt of the triazole.

-

Methylation: Iodomethane is added to the solution containing the sodium triazolide. The reaction mixture is then stirred, typically at room temperature or with gentle heating, for several hours to allow for the methylation to proceed.

-

Work-up and Extraction: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and chloroform. The aqueous layer is extracted multiple times with chloroform to ensure complete recovery of the product.

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by distillation or recrystallization to yield pure this compound.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. For this compound derivatives, slow evaporation of a suitable solvent is a commonly employed technique.

Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof with water.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent leads to the gradual formation of single crystals over a period of days to weeks.

Crystal Structure Analysis

The definitive determination of the molecular structure of this compound derivatives is accomplished through single-crystal X-ray diffraction.

Data Collection and Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is used to determine the unit cell dimensions and the space group. The structure is then solved and refined to yield a detailed three-dimensional model of the molecule.

Crystallographic Data for this compound

The crystal structure of the parent compound, this compound, has been determined and is available in the Crystallography Open Database (COD) under the entry number 4309572.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | This compound |

| Chemical Formula | C₃H₅N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.977(2) |

| b (Å) | 12.016(7) |

| c (Å) | 8.448(5) |

| α (°) | 90 |

| β (°) | 98.99(4) |

| γ (°) | 90 |

| Volume (ų) | 398.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.379 |

Data sourced from the Crystallography Open Database (COD ID: 4309572).

Biological Signaling Pathways

This compound derivatives have been shown to interact with key biological pathways, making them attractive candidates for drug development. Two notable examples are the inhibition of tubulin polymerization and the activation of the Nrf2 signaling pathway.

Inhibition of Tubulin Polymerization

Certain this compound derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Activation of the Nrf2 Signaling Pathway

Some derivatives have been found to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses. These compounds can interact with Keap1 (Kelch-like ECH-associated protein 1), leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 promotes the expression of antioxidant and cytoprotective genes.

Conclusion

This technical guide has provided a detailed overview of the crystal structure, synthesis, and key biological activities of this compound derivatives. The availability of precise crystallographic data is fundamental to advancing the development of these compounds as potential therapeutic agents. The elucidation of their interactions with biological targets, such as tubulin and the Keap1-Nrf2 pathway, offers exciting opportunities for the design of novel drugs with improved efficacy and selectivity. Further research into the synthesis of diverse derivatives and comprehensive structural and biological characterization will continue to drive innovation in this important area of medicinal chemistry.

References

1-Methyl-1,2,4-triazole CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Methyl-1,2,4-triazole, a heterocyclic compound of significant interest in various scientific domains, including medicinal chemistry and materials science. It covers its fundamental chemical properties, synthesis protocols, and key applications, with a focus on its relevance to drug development.

Core Chemical Identifiers

This compound is an azole compound with a five-membered ring containing three nitrogen atoms and two carbon atoms, substituted with a methyl group.[1] Its primary identifiers are crucial for regulatory and research purposes.

| Identifier | Value | Reference |

| CAS Number | 6086-21-1 | [2][3][4] |

| Molecular Formula | C₃H₅N₃ | [2][3][4] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 1-Methyl-1H-1,2,4-triazole | [4][5] |

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various experimental and industrial settings. It typically appears as a colorless to pale yellow liquid.[2][6][7]

| Property | Value | Reference |

| Molecular Weight | 83.09 g/mol | [3][5] |

| Appearance | Clear colorless to pale yellow liquid | [2][7] |

| Melting Point | 16 °C | [2][3][5] |

| Boiling Point | 175.3 - 178 °C at 760 mmHg | [2][5] |

| Density | ~1.17 g/cm³ | [2] |

| Flash Point | 59.8 - 81 °C | [2][3][5] |

| Refractive Index | ~1.4705 @ 20 °C | [2][5][7] |

| Solubility | Soluble in water, Chloroform, DMSO, Methanol, Ethanol | [2][6] |

| pKa | 3.30 ± 0.10 (Predicted) | [2] |

Synthesis Protocols

The primary synthesis route for this compound involves the N-alkylation of 1,2,4-triazole (B32235). Several methods exist, with variations in reagents and conditions.

A common and practical laboratory-scale synthesis involves the methylation of the sodium salt of 1,2,4-triazole with iodomethane (B122720).[8][9]

Objective: To synthesize this compound from 1H-1,2,4-triazole.

Materials:

-

(1H)-1,2,4-triazole

-

Sodium methoxide (B1231860) (methanolic solution)

-

Iodomethane

-

Chloroform

-

Water

-

Round-bottom flask, condenser, cooling bath, separatory funnel

Methodology:

-

Salt Formation: Convert (1H)-1,2,4-triazole to its sodium salt by reacting it with methanolic sodium methoxide.[8][9] While the sodium salt is commercially available, this in situ preparation is often more cost-effective.[9]

-

Methylation Reaction: Cool the solution containing the sodio-intermediate in an external cooling bath. Add iodomethane dropwise to the pre-cooled solution, carefully controlling the rate of addition to manage the exothermic reaction.[9]

-

Reflux: After the addition is complete, allow the reaction mixture to stir with gentle heating at reflux for an extended period (e.g., 19 hours) to ensure the reaction goes to completion.[9]

-

Work-up and Extraction: After cooling, concentrate the reaction mixture. Due to the water-soluble nature of both the starting material and the product, a continuous extraction method using a chloroform/water system is employed to isolate the crude product.[8][9]

-

Purification: The final purification of this compound is achieved via short-path distillation under a controlled vacuum to yield the spectroscopically pure product.[8][9]

Applications in Research and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as both a key building block and a compound of interest.[1][10][11]

-

Antifungal Agents: The most notable application of 1,2,4-triazoles is in the development of potent antifungal drugs like fluconazole (B54011) and voriconazole.[1][10][12] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][10] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] The inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. This compound itself is studied for its binding affinity with various cytochrome P450 (CYP) proteins, making it a valuable fragment in designing new selective inhibitors.[2][13]

-

Agrochemicals: Beyond pharmaceuticals, this compound is recognized for its application as a fungicide in agriculture, protecting crops from a range of pathogenic fungi.[6]

-

Material Science: As a molecule containing nitrogen atoms, it can be utilized as a monomer in the synthesis of polymers and other advanced materials.[3]

-

Therapeutic Potential: The broader class of 1,2,4-triazole derivatives has been investigated for a vast range of biological activities, including antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[1][12][14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements:

-

Precautionary Statements:

-

Storage:

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 6086-21-1 | FM25593 | Biosynth [biosynth.com]

- 4. 1-Methyl-1H-1,2,4-triazole [webbook.nist.gov]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 6086-21-1 [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. 6086-21-1|this compound|BLD Pharm [bldpharm.com]

- 16. 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: N-Methylation of 1,2,4-Triazole Using Methyl Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-Triazole (B32235) derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry, valued for their wide spectrum of biological activities.[1] The N-methylation of the triazole ring is a fundamental synthetic step for creating pharmacologically active molecules, as it significantly influences properties like binding affinity, solubility, and metabolic stability.[1] A primary challenge in the alkylation of 1,2,4-triazole is controlling the regioselectivity. The reaction can yield a mixture of isomers, primarily the 1-methyl and 4-methyl products, with the N1-isomer typically being favored.[2] The ratio of these isomers is dependent on factors such as the choice of base, solvent, and reaction conditions.[1] This document provides a detailed protocol for the N-methylation of 1,2,4-triazole using methyl iodide, focusing on a reproducible method that favors the formation of the 1-methyl-1,2,4-triazole isomer.

Experimental and Reaction Workflow

The overall process involves the deprotonation of 1,2,4-triazole to form the triazolate anion, followed by a nucleophilic substitution reaction with methyl iodide. The subsequent steps include quenching the reaction, extracting the product, and purifying it via distillation.

Caption: General experimental workflow for the N-methylation of 1,2,4-triazole.

Quantitative Data Summary

The N-methylation of 1,2,4-triazole with methyl iodide is known to produce a mixture of isomers. The following table summarizes the typical quantitative outcomes of the reaction under the conditions described in this protocol.

| Parameter | Value / Observation | Reference |

| Product Yield | 63% (Spectroscopically pure this compound) | [3][4] |

| Regioselectivity | ~90:10 (this compound : 4-methyl-1,2,4-triazole) | [2] |

| Major Product | This compound | [5] |

| Minor Byproducts | 4-methyl-1,2,4-triazole, 1,4-dimethyl-1,2,4-triazolium iodide | [3][5] |

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Belletire et al. for a practical and scalable synthesis.[3][4][5]

Materials and Reagents

-

1H-1,2,4-Triazole

-

Sodium methoxide (B1231860) (25% solution in methanol)

-

Methyl iodide (Iodomethane)

-

Methanol (anhydrous)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask with a reflux condenser and magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

Heating mantle

-

Continuous liquid-liquid extractor

-

Rotary evaporator

-

Short-path distillation apparatus

-

NMR spectrometer for analysis

Procedure

Step 1: Deprotonation (Formation of Sodium Triazolate)

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-1,2,4-triazole.

-

Dissolve the triazole in anhydrous methanol.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add a stoichiometric equivalent of sodium methoxide solution dropwise to the cooled solution. This in-situ preparation of the anion is a simple operation that allows the use of the less expensive triazole free base.[5]

-

Allow the mixture to stir at 0 °C for 15-20 minutes.

Step 2: N-Methylation

-

While maintaining the temperature at 0 °C, add methyl iodide (1.0 to 1.1 equivalents) dropwise to the reaction mixture. The rate of addition should be controlled to manage the exotherm.[5]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the mixture to a gentle reflux and maintain for 12-18 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or NMR analysis of an aliquot.

Step 3: Work-up and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

-

Dissolve the resulting residue in a minimal amount of water.

-

Due to the water-soluble nature of both the starting material and the product, a continuous extraction with chloroform is recommended for efficient isolation.[3][4] Perform the extraction for 12-24 hours.

-

Collect the organic (chloroform) layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a syrup.

Step 4: Purification

-

The crude product, which contains primarily this compound (~93%) along with minor isomers and byproducts, requires purification.[5]

-

Purify the crude syrup via short-path distillation under a controlled vacuum to obtain spectroscopically pure this compound.[3][4]

Step 5: Analysis

-

Confirm the structure and purity of the final product using ¹H NMR and ¹³C NMR spectroscopy.

-

The ¹H NMR spectrum of the crude product can be used to determine the ratio of the 1-methyl and 4-methyl isomers before purification.[5]

Reaction Regioselectivity

The alkylation of the 1,2,4-triazolate anion can occur at two different nitrogen atoms, leading to two primary regioisomers. The reaction heavily favors substitution at the N1 position.

Caption: Regioselectivity of 1,2,4-triazole N-methylation leading to major and minor products.

References

Application Notes and Protocols: 1-Methyl-1,2,4-triazole in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-methyl-1,2,4-triazole as a ligand in transition metal-catalyzed reactions. The focus is on its application in palladium-catalyzed C-H bond functionalization, a key transformation in the synthesis of complex organic molecules relevant to pharmaceutical and materials science.

Introduction

This compound is a versatile heterocyclic compound that can function as an effective ligand in transition metal catalysis. Its nitrogen atoms can coordinate with metal centers, influencing their electronic properties and reactivity. This allows for the catalysis of a variety of organic transformations, including cross-coupling reactions. This document will specifically detail its application in the direct palladium-catalyzed arylation of the triazole ring, a powerful method for the synthesis of substituted triazole derivatives.

Application: Palladium-Catalyzed C-H Arylation of this compound

The direct C-H arylation of this compound with aryl halides offers an atom-economical and efficient route to synthesize 1-methyl-5-aryl-1,2,4-triazoles. These products are valuable building blocks in medicinal chemistry and materials science. The reaction is typically catalyzed by a palladium(II) salt in the presence of a phosphine (B1218219) ligand and a base.

Quantitative Data

The following table summarizes representative yields for the palladium-catalyzed direct C-H arylation of 1-substituted-1,2,4-triazoles with various aryl halides. The optimized conditions generally involve a palladium acetate (B1210297) catalyst, a bulky phosphine ligand, and a carbonate base in a non-polar solvent like toluene (B28343).

| Entry | 1-Substituted-1,2,4-triazole | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (5) | K₂CO₃ | Toluene | 80 | 24 | 85 |

| 2 | This compound | 4-Bromoanisole | Pd(OAc)₂ (5) | PCy₃ (5) | K₂CO₃ | Toluene | 80 | 24 | 92 |

| 3 | This compound | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (5) | PCy₃ (5) | K₂CO₃ | Toluene | 80 | 24 | 78 |

| 4 | This compound | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | PCy₃ (5) | K₂CO₃ | Toluene | 80 | 24 | 81 |

| 5 | 1-Benzyl-1,2,4-triazole | 4-Bromotoluene | Pd(OAc)₂ (5) | [P(n-Bu)Ad₂H]BF₄ (10) | K₂CO₃ | Toluene | 110 | 24 | 88 |

| 6 | 1-Benzyl-1,2,4-triazole | 4-Bromoanisole | Pd(OAc)₂ (5) | [P(n-Bu)Ad₂H]BF₄ (10) | K₂CO₃ | Toluene | 110 | 24 | 94 |

Data compiled from representative results in the literature for C-H arylation of 1-substituted-1,2,4-triazoles.[1]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Direct C-H Arylation of this compound

This protocol describes a general method for the direct C-H arylation of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.05 mmol, 5 mol%), tricyclohexylphosphine (0.05 mmol, 5 mol%), and anhydrous potassium carbonate (2.0 mmol).

-

Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol) to the Schlenk tube.

-

Add anhydrous toluene (2.0 mL) to the mixture.

-

Seal the Schlenk tube and place it in a preheated heating block or oil bath at 80 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate (2 x 5 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-5-aryl-1,2,4-triazole product.

-

Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed C-H arylation of this compound.

Catalytic Cycle Mechanism

The proposed mechanism for the palladium-catalyzed direct C-H arylation of this compound is believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway.[1][2]

Mechanism Description:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

-

Concerted Metalation-Deprotonation (CMD): The this compound then coordinates to the Pd(II) center, and the C-H bond at the 5-position is cleaved in a concerted step with the assistance of the base (e.g., carbonate), forming a palladacycle intermediate.

-

Reductive Elimination: The final step is the reductive elimination of the arylated triazole product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

References

The Versatility of 1-Methyl-1,2,4-triazole in Medicinal Chemistry: A Hub for Therapeutic Innovation

For Immediate Release

Shanghai, China – December 20, 2025 – The unassuming heterocyclic compound, 1-Methyl-1,2,4-triazole, is a cornerstone in modern medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. Its unique structural and electronic properties contribute to the metabolic stability and target-binding affinity of numerous drugs, making it a "privileged scaffold" in the design of novel treatments for a range of diseases, from life-threatening fungal infections and cancers to inflammatory conditions. This application note delves into the multifaceted roles of this compound, providing detailed insights into its applications, quantitative biological data, and key experimental protocols for researchers, scientists, and drug development professionals.

The 1,2,4-triazole (B32235) core, and specifically its N1-methylated form, is a recurring motif in a multitude of clinically significant medications. The nitrogen atoms within the triazole ring are crucial for forming hydrogen bonds with biological targets, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The methylation at the N1 position can further influence the molecule's solubility, metabolic fate, and binding interactions.

Therapeutic Applications of this compound Derivatives

The incorporation of the this compound moiety has led to the development of potent drugs across several therapeutic areas:

-

Antifungal Agents: The most prominent application of 1,2,4-triazoles is in the development of antifungal drugs. These compounds, including the well-known fluconazole (B54011) and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[1][2][3] The this compound unit is a key pharmacophore in many of these inhibitors.

-

Anticancer Agents: Several anticancer drugs feature the 1,2,4-triazole scaffold. For instance, anastrozole (B1683761) and letrozole (B1683767) are non-steroidal aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[3][4] The triazole ring in these molecules interacts with the heme iron of the aromatase enzyme, blocking its activity.[3] Furthermore, novel 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them promising candidates for cancer chemotherapy.

-

Enzyme Inhibitors: Beyond cancer and fungal infections, 1,2,4-triazole derivatives have been identified as potent inhibitors of various other enzymes. For example, they have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1] They have also shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential applications in the treatment of diabetes and neurodegenerative diseases, respectively.[5][6]

-

Antiviral and Anti-inflammatory applications: The 1,2,4-triazole nucleus is a core component of the broad-spectrum antiviral drug Ribavirin.[6] Derivatives of 1,2,4-triazole have also demonstrated potential as anti-inflammatory agents.[4]

Quantitative Biological Data

The following tables summarize the biological activity of various compounds containing the 1,2,4-triazole moiety, highlighting the potency of this scaffold in different therapeutic contexts.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound Class | Fungal Species | MIC (μg/mL) | Reference |